molecular formula C15H20O3 B14236418 Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate CAS No. 219851-37-3

Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate

Cat. No.: B14236418
CAS No.: 219851-37-3
M. Wt: 248.32 g/mol
InChI Key: VFIMEMJFCJMRSC-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzene ring substituted with a hydroxyl group, a methyl group, and a butenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate typically involves the alkylation of a benzene derivative followed by esterification. One common method includes the reaction of 4-hydroxybenzaldehyde with 3-methyl-2-butenyl bromide in the presence of a base to form the intermediate compound. This intermediate is then subjected to esterification with methanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-(3-methyl-2-butenyl)benzaldehyde.

    Reduction: Formation of 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanol.

    Substitution: Formation of 4-chloro-3-(3-methyl-2-butenyl)benzenepropanoate.

Scientific Research Applications

Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate has several scientific research applications:

Comparison with Similar Compounds

Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

219851-37-3

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

methyl 3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propanoate

InChI

InChI=1S/C15H20O3/c1-11(2)4-7-13-10-12(5-8-14(13)16)6-9-15(17)18-3/h4-5,8,10,16H,6-7,9H2,1-3H3

InChI Key

VFIMEMJFCJMRSC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)CCC(=O)OC)O)C

Origin of Product

United States

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